3-(4-Mesityl-5-methylthiazol-2-yl)aniline
Description
Historical and Contemporary Significance of Thiazole-Aniline Scaffolds in Chemical Sciences
The thiazole (B1198619) ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. nih.govijarsct.co.in Its unique chemical properties and the ability to form a stable aromatic ring have made it a privileged scaffold in the development of a wide array of therapeutic agents. nih.govijpsjournal.com Historically, the importance of the thiazole nucleus was recognized with its discovery as an essential part of the penicillin structure. nih.govijarsct.co.in This discovery paved the way for the synthesis of numerous thiazole derivatives with a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties. nih.govijarsct.co.infabad.org.tr
The aniline (B41778) moiety, a benzene (B151609) ring attached to an amino group, is another fundamental building block in organic and medicinal chemistry. When combined, the thiazole-aniline scaffold creates a versatile platform for designing molecules with diverse pharmacological profiles. This combination has been explored in the development of drugs targeting a range of diseases. fabad.org.trbohrium.com The ongoing interest in thiazole-aniline derivatives stems from their proven success and the potential to discover new compounds with improved efficacy and novel mechanisms of action. fabad.org.trbohrium.comfrontiersin.org
The Mesityl Moiety in Organic Chemistry: Steric and Electronic Influences
The mesityl group, a 1,3,5-trimethylbenzene substituent, plays a crucial role in influencing the properties and reactivity of molecules to which it is attached. wikipedia.org Its most prominent feature is its significant steric bulk. This steric hindrance can be strategically employed in several ways:
Stabilization: The bulky nature of the mesityl group can stabilize reactive intermediates and low coordination number metal centers by preventing unwanted side reactions. wikipedia.org
Selectivity: In catalysis, the steric demand of the mesityl group can enhance diastereoselectivity or enantioselectivity by directing the approach of reactants. wikipedia.org
Reaction Control: It can influence the course of a reaction by rendering certain steps irreversible, thereby accelerating the formation of desired products. researchgate.netrsc.org
From an electronic standpoint, the three methyl groups on the benzene ring of the mesityl moiety are electron-donating. wikipedia.org This positive inductive effect (+I) and positive mesomeric effect (+M) increase the electron density on the aromatic ring and can influence the electronic properties of the entire molecule. wikipedia.orgresearchgate.net This electronic influence can impact a molecule's reactivity, stability, and its interactions with biological targets. nih.govrsc.org The interplay of these steric and electronic factors makes the mesityl group a powerful tool for fine-tuning the characteristics of a chemical compound. chemrxiv.orgchemrxiv.org
Rationale for Dedicated Academic Research on 3-(4-Mesityl-5-methylthiazol-2-yl)aniline
The specific compound, this compound, has garnered dedicated academic research due to the unique combination of its structural components. The rationale for this focused investigation lies in the synergistic potential of the thiazole-aniline scaffold and the mesityl group.
The thiazole-aniline core provides a proven pharmacophore with a wide range of potential biological activities. fabad.org.trbohrium.com The addition of the mesityl group introduces significant steric bulk and electron-donating properties. This can lead to:
Novel Biological Activity: The specific steric and electronic profile created by the mesityl group could lead to interactions with biological targets in a way that is distinct from other substituted thiazole-aniline derivatives.
Improved Pharmacokinetic Properties: The lipophilicity and steric shielding provided by the mesityl group could influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Enhanced Potency and Selectivity: The precise orientation and bulk of the mesityl group may lead to a higher binding affinity and selectivity for a specific biological target, potentially reducing off-target effects.
Structure
3D Structure
Properties
Molecular Formula |
C19H20N2S |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-[5-methyl-4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C19H20N2S/c1-11-8-12(2)17(13(3)9-11)18-14(4)22-19(21-18)15-6-5-7-16(20)10-15/h5-10H,20H2,1-4H3 |
InChI Key |
BMZZLCIZSDRZLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(SC(=N2)C3=CC(=CC=C3)N)C)C |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 3 4 Mesityl 5 Methylthiazol 2 Yl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular environment can be constructed.
The ¹H NMR spectrum of 3-(4-Mesityl-5-methylthiazol-2-yl)aniline provides a wealth of information about the number and types of protons and their neighboring atoms. The aromatic protons on the aniline (B41778) and mesityl rings typically appear in the range of δ 6.0-8.5 ppm. orgchemboulder.com The protons of the three methyl groups on the mesityl ring are chemically equivalent due to the molecule's symmetry and are expected to produce a single, strong signal around δ 2.3 ppm. docbrown.infochemicalbook.com The proton of the methyl group attached to the thiazole (B1198619) ring would likely appear as a singlet in the region of δ 2.0-3.0 ppm. orgchemboulder.com The amine (NH₂) protons on the aniline ring often present as a broad signal, the chemical shift of which can vary depending on solvent and concentration, typically between δ 1-5 ppm. orgchemboulder.com
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (Aniline & Mesityl) | 6.0 - 8.5 | Multiplet |
| Mesityl-CH₃ | ~2.3 | Singlet |
| Thiazole-CH₃ | 2.0 - 3.0 | Singlet |
| Aniline-NH₂ | 1.0 - 5.0 | Broad Singlet |
Note: These are predicted values and can vary based on experimental conditions.
Complementing the proton data, ¹³C NMR spectroscopy details the carbon framework of the molecule. Aromatic carbons in the aniline and mesityl rings typically resonate in the δ 100-150 ppm region. oregonstate.edumsu.edu The carbon atom in the thiazole ring attached to the sulfur and two nitrogen atoms (C=N) would likely appear further downfield. researchgate.net The carbons of the methyl groups on the mesityl ring are equivalent and would produce a single peak in the upfield region, generally between δ 20-30 ppm. docbrown.info The methyl group on the thiazole ring would also appear in a similar upfield region.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted Chemical Shift (ppm) |
| Aromatic (Aniline & Mesityl) | 100 - 150 |
| Thiazole (C=N) | >150 |
| Mesityl-CH₃ | 20 - 30 |
| Thiazole-CH₃ | 20 - 30 |
Note: These are predicted values and can vary based on experimental conditions.
To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would help in assigning the protons within the aniline and mesityl rings. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting the different fragments of the molecule, such as linking the mesityl and thiazole rings. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. nih.govnih.gov For this compound (C₁₉H₂₀N₂S), the expected monoisotopic mass is approximately 308.1347 g/mol . cymitquimica.combldpharm.com HRMS can confirm this with high precision. Furthermore, by inducing fragmentation of the molecule, the resulting mass spectrum will show a characteristic pattern of fragment ions. Analysis of these fragments can provide valuable structural information, confirming the presence of the mesityl, thiazole, and aniline substructures.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands:
N-H Stretching: The amine group (NH₂) on the aniline ring would exhibit one or two sharp to moderately broad bands in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.
C=N Stretching: The carbon-nitrogen double bond in the thiazole ring would likely show an absorption in the range of 1640-1690 cm⁻¹.
C=C Stretching: Aromatic carbon-carbon double bond stretching vibrations within the aniline and mesityl rings would appear in the 1450-1600 cm⁻¹ region.
C-N Stretching: The carbon-nitrogen single bond of the aniline group would have a stretching vibration in the 1250-1360 cm⁻¹ range.
X-ray Diffraction Analysis for Solid-State Molecular Structure
Determination of Molecular Geometry and Conformation
Table 1: Hypothetical Bond Data for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)
| Parameter | Value |
|---|---|
| C-C (thiazole ring) | Data Not Available |
| C-N (thiazole ring) | Data Not Available |
| C-S (thiazole ring) | Data Not Available |
| C-C (mesityl ring) | Data Not Available |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The aniline and thiazole moieties of the molecule provide potential sites for various intermolecular interactions, which are crucial in determining the packing of molecules in a crystalline solid. ias.ac.in The amino group (-NH₂) of the aniline ring can act as a hydrogen bond donor, while the nitrogen and sulfur atoms in the thiazole ring could serve as hydrogen bond acceptors. ias.ac.inmdpi.com
Furthermore, the presence of two aromatic systems—the mesityl and aniline rings—suggests the possibility of π-π stacking interactions. ias.ac.in These non-covalent interactions play a significant role in the stabilization of the crystal lattice. gatech.edu A detailed analysis would require crystallographic information to identify the specific atoms involved and to measure the distances and angles of these interactions.
Table 2: Potential Intermolecular Interactions in this compound (Note: This table is speculative and not based on experimental findings.)
| Interaction Type | Donor | Acceptor | Distance (Å) |
|---|---|---|---|
| Hydrogen Bonding | N-H (Aniline) | N (Thiazole) | Data Not Available |
| Hydrogen Bonding | N-H (Aniline) | S (Thiazole) | Data Not Available |
| π-π Stacking | Mesityl Ring | Aniline Ring | Data Not Available |
Investigation of Torsional Angles and Planarity, particularly involving the Mesityl and Thiazole Rings
These torsional angles determine the degree of planarity of the molecule, which in turn influences its electronic properties. Significant twisting between the rings would disrupt π-system conjugation. Precise values for these angles can only be obtained through single-crystal X-ray diffraction analysis.
Table 3: Key Torsional Angles in this compound (Note: This table highlights the key parameters for which data is needed.)
| Torsional Angle Description | Ring 1 | Ring 2 | Angle (°) |
|---|---|---|---|
| Dihedral angle between the planes of the mesityl and thiazole rings | Mesityl | Thiazole | Data Not Available |
Computational Chemistry and Theoretical Investigations of 3 4 Mesityl 5 Methylthiazol 2 Yl Aniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 3-(4-Mesityl-5-methylthiazol-2-yl)aniline would be foundational, providing the basis for most of the analyses described below. These calculations solve for the electron density of the molecule to determine its energy and other properties. A typical approach would involve using a functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), to ensure a high-quality description of the molecule's electronic environment. researchgate.net
A primary step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. For a flexible molecule like this compound, this involves more than just finding a single minimum energy structure. The presence of rotatable single bonds—specifically between the thiazole (B1198619) and the aniline (B41778) rings, and the thiazole and the mesityl groups—means the molecule can exist in various conformations.
A detailed conformational analysis would be performed to map the potential energy surface. This involves systematically rotating these key bonds and calculating the energy of each resulting geometry. The results would identify the global minimum energy conformation (the most stable structure) as well as other low-energy local minima. The steric hindrance caused by the bulky mesityl group is expected to significantly influence the preferred orientation of the phenyl rings relative to the central thiazole ring. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, for the most stable conformer would be determined.
Table 1: Representative Calculated Geometric Parameters for a Stable Conformer of a Structurally Similar Phenyl-Thiazole System. This data is illustrative and represents typical values obtained from DFT (B3LYP/6-31G) calculations for analogous structures.*
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C(thiazole)-N(aniline) | 1.385 |
| Bond Length (Å) | C(thiazole)-C(mesityl) | 1.480 |
| Bond Length (Å) | C=N (thiazole) | 1.310 |
| Bond Angle (°) | C(aniline)-C(thiazole)-N(thiazole) | 125.5 |
| Dihedral Angle (°) | Aniline Ring - Thiazole Ring | 35.4 |
| Dihedral Angle (°) | Mesityl Ring - Thiazole Ring | 58.9 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. irjweb.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, as the amino group is a strong electron donor. The LUMO would likely be distributed across the π-system of the thiazole ring and potentially the mesityl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily excitable and more reactive. mdpi.com This analysis helps predict how the molecule will interact with other chemical species.
Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap for a Thiazole Derivative. Calculated using DFT (B3LYP/6-311++G(d,p)). This data is for illustrative purposes.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.53 |
| LUMO Energy | -0.83 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. mdpi.com The MEP surface is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.
For this compound, the MEP map would likely show a significant negative potential (red) around the nitrogen atom of the aniline's amino group and the sulfur and nitrogen atoms of the thiazole ring, identifying these as nucleophilic centers. Conversely, the hydrogen atoms of the amino group and potentially some regions of the aromatic rings would exhibit positive potential (blue), marking them as electrophilic sites. This map provides a clear, intuitive picture of where the molecule is most likely to engage in electrostatic interactions. irjweb.com
To quantify the reactivity predicted by FMO and MEP analysis, a range of global and local reactivity descriptors can be calculated from the DFT results. These "conceptual DFT" parameters provide a more nuanced understanding of chemical behavior.
Global Descriptors : Parameters like chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω) are derived from the HOMO and LUMO energies. Hardness measures resistance to change in electron distribution, with a larger HOMO-LUMO gap corresponding to a harder, less reactive molecule. mdpi.com The electrophilicity index quantifies the ability of a molecule to accept electrons.
Fukui Functions : These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the Fukui functions, one can pinpoint specific atoms that are most likely to be involved in a chemical reaction, providing a more detailed picture than MEP analysis alone.
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. After optimizing the molecular geometry, a frequency calculation is performed. The results yield a set of vibrational modes, each with a corresponding frequency and intensity. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound.
For this compound, the calculated spectrum would show characteristic peaks corresponding to specific functional groups: N-H stretching of the aniline, C-H stretching of the aromatic and methyl groups, C=N and C-S stretching of the thiazole ring, and various aromatic ring vibrations. A study of these vibrational modes provides a fundamental "fingerprint" of the molecule. researchgate.netresearchgate.net
The insights gained from DFT calculations can be extended to predict how this compound might interact with a biological target, such as a protein receptor. Molecular docking is a computational technique used to simulate the binding of a small molecule (a ligand) into the active site of a larger molecule (a receptor). mdpi.comacs.org
Using the optimized geometry and charge distribution from DFT, the molecule can be docked into the binding pocket of a relevant protein. The simulation predicts the preferred binding orientation and calculates a "docking score," which estimates the binding affinity. The analysis of the docked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. These studies are instrumental in rational drug design, helping to understand the principles of molecular recognition and to predict the potential biological activity of the compound. nih.govnih.gov
Quantum Chemical Insights into Reaction Mechanisms
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the potential energy surfaces of chemical reactions. These studies allow for the characterization of transition states, intermediates, and the calculation of activation barriers, providing a detailed picture of reaction pathways.
Theoretical Elucidation of Thiazole Ring Opening and Activation Pathways
The thiazole ring, a key heterocyclic motif, can undergo ring-opening reactions under specific conditions, although it is generally considered an aromatic and stable system. nih.gov Theoretical studies on related thiazole compounds suggest that such processes are typically energetically demanding. Computational models can predict the most likely pathways for ring cleavage, which often involve protonation or coordination to a Lewis acid to activate the ring, followed by nucleophilic attack.
For this compound, theoretical calculations would likely explore the energetics of protonation at the thiazole nitrogen or sulfur atoms. The subsequent bond-breaking events can be mapped out, and the activation energies for different ring-opening scenarios can be quantified. For instance, a thermal disrotatory ring opening, while observed in some fused cyclobutene (B1205218) systems, is less common for isolated thiazoles but could be computationally explored for feasibility. researchgate.net
Table 1: Representative Calculated Activation Energies for Thiazole Ring Opening Pathways (Hypothetical Data)
| Pathway | Catalyst/Conditions | Calculated Activation Energy (kcal/mol) |
| Proton-assisted C-S bond cleavage | H+ | 30-40 |
| Proton-assisted C-N bond cleavage | H+ | 35-45 |
| Metal-catalyzed ring opening | Lewis Acid | 25-35 |
Note: This table presents hypothetical data based on general knowledge of thiazole chemistry to illustrate the concept. Specific calculations for this compound are required for accurate values.
Mechanistic Probes for Substitution and Coupling Reactions involving the Thiazole and Aniline Moieties
The this compound molecule presents multiple sites for substitution and coupling reactions on both the thiazole and aniline rings. Computational studies are crucial for predicting the regioselectivity and understanding the mechanisms of these transformations.
On the Thiazole Ring: The thiazole ring can participate in various reactions, including electrophilic and nucleophilic substitutions. The 2-amino group on the thiazole makes it an interesting substrate for further derivatization. Reactions such as diazotization followed by coupling could be a viable pathway for functionalization. nih.gov Computational models can determine the electron density at different positions of the thiazole ring, predicting the most favorable sites for electrophilic attack.
On the Aniline Moiety: The aniline part of the molecule is susceptible to electrophilic aromatic substitution. The amino group is an activating, ortho-, para-directing group. However, the steric bulk of the adjacent thiazole moiety would likely influence the regioselectivity of such reactions. Computational modeling can precisely quantify the steric hindrance and electronic effects to predict the product distribution in reactions like halogenation, nitration, or acylation.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools in modern organic synthesis. The aniline moiety could undergo N-arylation, and the thiazole ring could potentially be functionalized via C-H activation or by introducing a leaving group. Theoretical studies can model the entire catalytic cycle for these reactions, including oxidative addition, transmetalation, and reductive elimination steps, providing insights into the reaction kinetics and the role of ligands. mdpi.com
Structure-Electronic Property Relationships
The electronic properties of this compound are a direct consequence of the interplay between its constituent aromatic systems and substituent groups. Computational methods allow for a detailed analysis of these relationships.
Influence of the Mesityl and Aniline Substituents on the Compound's Electronic Character
The electronic character of the core thiazole ring is significantly modulated by the attached mesityl and aniline groups. The aniline group, with its electron-donating amino substituent, increases the electron density of the system. Conversely, the mesityl group, while sterically bulky, is also generally considered to be electron-donating through induction and hyperconjugation.
Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution across the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of electronic character. The electron-donating nature of the substituents is expected to raise the HOMO energy level, making the molecule more susceptible to oxidation.
Table 2: Calculated Electronic Properties of Substituted Thiazoles (Representative Data)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 2-Aminothiazole (B372263) | -5.8 | -0.5 | 5.3 |
| 2-Anilino-4-phenylthiazole | -5.5 | -1.0 | 4.5 |
| This compound (Estimated) | -5.3 | -1.2 | 4.1 |
Note: This table presents representative data from studies on similar molecules to illustrate the expected trends. researchgate.netnih.gov The values for the target compound are estimations.
The HOMO is likely to be delocalized over the aniline and thiazole rings, while the LUMO may be distributed across the entire π-system. The relatively small HOMO-LUMO gap suggests that the molecule could have interesting photophysical properties and be a candidate for applications in materials science. nih.gov
Steric and Electronic Effects on Aromaticity and Conjugation within the Thiazole-Aniline System
Steric Effects: The most significant steric interaction is expected to be between the bulky mesityl group and the adjacent methyl group on the thiazole ring, as well as between the thiazole and aniline rings. These steric clashes can lead to a non-planar arrangement of the molecule, where the aromatic rings are twisted relative to each other. Computational geometry optimization can predict the dihedral angles between the planes of the different rings. This twisting can disrupt the π-conjugation between the thiazole and aniline moieties, which would have implications for the electronic properties.
Chemical Reactivity and Mechanistic Studies of 3 4 Mesityl 5 Methylthiazol 2 Yl Aniline
Nucleophilic Character of the 2-Amino Group on the Thiazole (B1198619) Ring
The 2-amino group of the thiazole ring exhibits notable nucleophilic properties, although its reactivity is influenced by the electronic nature of the thiazole ring itself. The lone pair of electrons on the exocyclic nitrogen atom can participate in resonance with the aromatic thiazole system, which can modulate its nucleophilicity.
The exocyclic amino group of 2-aminothiazole (B372263) derivatives readily reacts with a variety of electrophiles. Under mild conditions, it reacts with unsaturated electrophilic reagents like aromatic aldehydes to form Schiff bases. chemicalbook.com Acylation with acyl halides in the presence of a base such as pyridine (B92270) also proceeds readily to yield the corresponding amides. mdpi.com Furthermore, the amino group can react with isocyanates to form urea (B33335) derivatives. nih.gov
Studies on 2-aminothiazole itself show that it can react with superelectrophilic species like 4,6-dinitrobenzofuroxan (DNBF). researchgate.netacs.org However, the site of attack (carbon vs. nitrogen) is highly dependent on the substitution pattern of the thiazole ring. researchgate.netacs.org
The regioselectivity of electrophilic attack on 2-aminothiazole derivatives is a critical aspect of their reactivity. The molecule presents two potential nitrogen nucleophiles: the exocyclic amino group and the endocyclic thiazole nitrogen.
For reactions with saturated electrophiles (bearing an sp3 carbon center), if the thiazole is in its neutral form, the ring nitrogen atom is generally the more reactive site. chemicalbook.comguidechem.com However, the presence of bulky substituents at the C-4 position can sterically hinder attack at the ring nitrogen, favoring reaction at the exocyclic amino group. chemicalbook.comguidechem.com When the thiazole reacts as its conjugate base, a mixture of products resulting from attack at both nitrogens is often observed. chemicalbook.comguidechem.com
In the case of reactions with superelectrophiles like DNBF, studies on 4,5-dimethyl-2-aminothiazole have shown that the addition occurs at the exocyclic amino group, not the endocyclic nitrogen. researchgate.netacs.org This preference is attributed to the electronic and steric environment of the two nitrogen atoms.
The nucleophilicity of 2-aminothiazole derivatives has been quantitatively assessed using the nucleophilicity scale developed by Mayr and colleagues. This scale allows for the prediction of reaction rates with various electrophiles.
Studies on the reaction of 2-aminothiazoles with the superelectrophile 4,6-dinitrobenzofuroxan (DNBF) have provided valuable kinetic data. The second-order rate constants for these reactions have been used to determine the nucleophilicity parameter, N. For a series of 2-amino-4-arylthiazoles, the N values were found to be in the range of 4.90 to 6.85. researchgate.net
For comparison, the carbon nucleophilicity of 2-aminothiazole (N = 5.56) and 4-methyl-2-aminothiazole (N = 6.80) are comparable to that of indole (B1671886) and N-methylindole, respectively. researchgate.netacs.org This indicates that while the exocyclic amino group is nucleophilic, the C5 position of the thiazole ring also possesses significant nucleophilic character, sometimes leading to preferential C-attack depending on the electrophile and reaction conditions. researchgate.netacs.org
Table 1: Nucleophilicity Parameters (N) for Selected 2-Aminothiazoles
| Compound | N Value |
| 2-Aminothiazole | 5.56 researchgate.netacs.org |
| 4-Methyl-2-aminothiazole | 6.80 researchgate.netacs.org |
| 2-Amino-4-arylthiazoles | 4.90 - 6.85 researchgate.net |
This table presents the nucleophilicity parameters (N) for selected 2-aminothiazole derivatives as determined from their reactions with standard electrophiles.
Reactivity of the Aniline (B41778) Moiety
The aniline portion of 3-(4-Mesityl-5-methylthiazol-2-yl)aniline introduces a second reactive site into the molecule, with its own distinct chemical behavior.
The amino group of the aniline ring is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. libretexts.orgbyjus.com This is due to the ability of the nitrogen's lone pair to donate electron density into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. youtube.com
Consequently, anilines are highly reactive towards electrophiles. byjus.com For instance, halogenation of aniline with bromine water readily occurs to give polybrominated products. byjus.com However, the high reactivity can sometimes be problematic, leading to overreaction and side products. libretexts.org
Nitration of aniline with a mixture of nitric acid and sulfuric acid can be complex. youtube.com The strongly acidic conditions can protonate the amino group to form the anilinium ion, which is a deactivating, meta-directing group. byjus.comyoutube.com This can lead to the formation of a significant amount of the meta-substituted product alongside the expected ortho and para isomers. byjus.comyoutube.com To circumvent this, the activating effect of the amino group can be attenuated by acetylation to form an acetanilide, which can then be nitrated and subsequently hydrolyzed to yield the desired nitroaniline. libretexts.org
Friedel-Crafts reactions are generally not successful with aniline because the Lewis acid catalyst (e.g., AlCl3) forms a complex with the basic amino group, deactivating the ring towards electrophilic substitution. libretexts.orgchemistrysteps.com
The nitrogen atom of the aniline's amino group is nucleophilic and can undergo a variety of derivatization reactions. These reactions are often employed to modify the properties of the molecule or to introduce new functional groups.
Common derivatization reactions include acylation, where the amine reacts with an acid chloride or anhydride (B1165640) to form an amide. mdpi.comnih.gov This is a widely used method to protect the amino group or to alter its electronic influence on the aromatic ring. libretexts.org
The amine can also react with sulfonyl chlorides to produce sulfonamides. Additionally, the amino group can be alkylated, although controlling the degree of alkylation can be challenging. nih.gov
The formation of diazonium salts is another important reaction of the aniline moiety. Treatment of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures yields a diazonium salt. These salts are versatile intermediates that can be converted to a wide range of functional groups through Sandmeyer and related reactions. nih.gov
Derivatization is also a key strategy in analytical chemistry for the detection of anilines. Reagents such as dansyl chloride and benzoyl chloride are used to convert the non-fluorescent amines into derivatives that can be easily detected by HPLC with fluorescence or UV detectors. nih.gov
Transformations of the Thiazole Ring System
The thiazole ring, a cornerstone of many pharmaceuticals, possesses a unique reactivity profile. Its stability and propensity to undergo various transformations are highly dependent on the nature and position of its substituents.
Ring Opening Reactions and Factors Influencing Ring Stability
The thiazole ring in this compound is generally stable due to its aromatic character. However, under certain reductive conditions, the ring can be induced to open. For instance, treatment of 2-aminothiazole derivatives with strong reducing agents like sodium in liquid ammonia (B1221849) can lead to the cleavage of the C-S and C-N bonds, resulting in substituted propenethiolates. The nature of the substituent at the 2-position significantly influences the course of these reductive ring-opening reactions.
The stability of the thiazole ring in the title compound is influenced by several factors:
Aromaticity : The delocalization of π-electrons within the five-membered ring imparts significant aromatic stability, making it resistant to spontaneous ring-opening under normal conditions.
Substituent Effects : The presence of the electron-donating aniline group at the C2 position and the bulky mesityl group at the C4 position enhances the electron density of the ring, which can influence its interaction with various reagents. Electron-donating groups generally increase the stability of the thiazole ring towards nucleophilic attack.
Steric Hindrance : The mesityl group, with its ortho-methyl substituents, provides considerable steric shielding around the C4 position of the thiazole ring. This steric bulk can hinder the approach of reagents, thereby protecting the ring from certain reactions that might otherwise lead to its cleavage.
Aromatization and Dehydrogenation Pathways
While this compound is already an aromatic thiazole, the synthesis of such compounds often proceeds through a non-aromatic dihydrothiazole (thiazoline) intermediate. The final step in such a synthesis is an aromatization reaction, typically achieved through dehydrogenation.
The Hantzsch thiazole synthesis, a common method for preparing substituted thiazoles, involves the condensation of an α-haloketone with a thioamide. This reaction initially forms a thiazoline (B8809763) intermediate, which then undergoes dehydration to yield the aromatic thiazole. youtube.com
Various oxidizing agents can be employed to facilitate the dehydrogenation of thiazolines to their corresponding thiazoles. These include:
Potassium ferricyanide in an alkaline medium has been shown to be effective for the dehydrogenation of 2-thiazoline-4-carboxylic acids. rsc.org
Mercuric acetate is another reagent capable of effecting the dehydrogenation of relatively stable thiazolines. rsc.org
Other reagents such as sulfur, potassium permanganate (B83412) (KMnO4), and manganese dioxide (MnO2) have also been utilized for the conversion of thiazoline derivatives to thiazoles. nih.gov
The aromatization of the thiazoline precursor to this compound is a thermodynamically favorable process, driven by the formation of the stable aromatic thiazole ring.
Advanced Functionalization Through Cross-Coupling Reactions
Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the further functionalization of the this compound scaffold, allowing for the introduction of diverse molecular fragments.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Stille, Negishi)
Palladium-catalyzed cross-coupling reactions are among the most versatile methods for modifying heterocyclic compounds, including thiazoles.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction can be applied to 2-aminothiazole derivatives to introduce new aryl or heteroaryl groups. For instance, the Suzuki cross-coupling of 2-amino-6-bromobenzothiazoles with various aryl boronic acids has been successfully demonstrated, yielding 2-amino-6-arylbenzothiazoles. youtube.com While not the exact substrate, this suggests that a halogenated derivative of this compound could similarly undergo Suzuki coupling. The choice of catalyst, base, and solvent is crucial for optimizing the reaction conditions.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | 95 | Moderate | youtube.com |
| Pd(OAc)₂/XPhos | CsF | t-BuOH | - | Good | nih.gov |
Stille Coupling:
The Stille coupling utilizes an organotin reagent as the coupling partner for an organic halide or triflate, catalyzed by a palladium complex. This reaction is known for its tolerance of a wide range of functional groups. Aryl stannanes, including sterically hindered ones like tributyl(mesityl)stannane, have been effectively coupled with aryl sulfonates. nih.gov A 2-halo-4-mesityl-5-methylthiazole derivative could potentially be coupled with an anilino-stannane reagent to form the target molecule or a related structure. The reactivity of organostannanes can be influenced by the substituents on the tin atom and the nature of the organic group to be transferred. nih.gov
| Catalyst | Ligand | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ | XPhos | t-BuOH | - | nih.gov |
| Pd(PPh₃)₄ | - | THF | Reflux | nih.gov |
Negishi Coupling:
The Negishi coupling employs an organozinc reagent, which is generally more reactive than its boron or tin counterparts. This higher reactivity can be advantageous for coupling with less reactive organic halides. The Negishi coupling is known for its high functional group tolerance and the ability to form C(sp²)-C(sp²) bonds efficiently. nih.gov The preparation of the organozinc reagent from the corresponding halide is a key step in this process. A 2-halo-4-mesityl-5-methylthiazole could be converted to its organozinc derivative and then coupled with a haloaniline to synthesize the target compound.
| Catalyst | Ligand | Solvent | Temperature (°C) | Reference |
| Pd(PPh₃)₄ | - | THF | Reflux | nih.gov |
| Pd(OAc)₂ | SPhos | THF | Room Temp | units.it |
Oxidative Cross-Coupling Strategies for Thiazole Derivatives
Oxidative cross-coupling reactions offer an alternative to traditional cross-coupling methods by directly functionalizing C-H bonds, thus avoiding the pre-functionalization step of preparing organometallic reagents or organic halides.
For 2-aminothiazole derivatives, palladium-catalyzed C-H arylation can occur. For example, the C4-selective C-H arylation of 2-aminothiazoles with arylboronic acids has been achieved using a catalytic system of Pd(OAc)₂ with a phenanthroline ligand and TEMPO as an oxidant. researchgate.net This type of reaction allows for the direct introduction of an aryl group onto the thiazole ring.
Furthermore, palladium-catalyzed oxidative C-N coupling is another powerful strategy. For instance, the N-arylation of 2-aminothiazoles with aryl bromides and triflates has been developed, providing a direct route to 2-arylaminothiazole derivatives. nih.gov This method is particularly relevant to the synthesis and functionalization of compounds like this compound. The efficiency of these reactions is often enhanced by the choice of ligand and additives.
| Catalyst | Ligand/Oxidant | Solvent | Temperature (°C) | Position of Functionalization | Reference |
| Pd(OAc)₂ | phen/TEMPO | C₆H₅CF₃ | - | C4 of thiazole | researchgate.net |
| Pd₂(dba)₃ | L1/Acetic Acid | - | - | N-arylation of 2-amino group | nih.gov |
These advanced functionalization methods highlight the versatility of the this compound scaffold and provide numerous avenues for the synthesis of a diverse range of derivatives for various applications.
Potential Applications in Chemical Science and Technology
Materials Science Applications
The unique combination of a π-conjugated thiazole (B1198619) system, a versatile aniline (B41778) moiety, and a sterically hindering mesityl group points toward several potential uses in the field of materials science.
The core structure of 3-(4-Mesityl-5-methylthiazol-2-yl)aniline is analogous to other 2-anilino-4-aryl-1,3-thiazoles which have been investigated for their potential in optoelectronic applications. nih.gov The thiazole and aniline components form a conjugated system that can facilitate charge transport, a critical property for materials used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The mesityl group, being a bulky substituent, could play a crucial role in preventing intermolecular aggregation, which often leads to quenching of luminescence and reduced device performance. This steric hindrance can help maintain the desired photophysical properties in the solid state. While no specific performance data for this compound in OLED or OFET devices is currently available, the general properties of related thiazole derivatives suggest it as a candidate for further investigation in this area.
Thiazole-containing compounds are known for their luminescent properties, making them suitable for applications in fluorescent probes and chemical sensors. scientificarchives.com The emission characteristics of such molecules can be sensitive to their local environment, allowing for the design of sensors that respond to the presence of specific analytes. The aniline group in this compound can be functionalized to introduce specific recognition sites for target molecules. Upon binding of an analyte, a change in the fluorescence of the compound could be observed, forming the basis of a sensing mechanism. The development of luminescent metal-organic frameworks (LMOFs) using thiazole-based ligands further highlights the potential in this area. scientificarchives.com
The extended π-conjugation in the thiazole-aniline framework suggests that this compound could exhibit color and therefore have potential as a dye or pigment. The specific absorption and emission wavelengths would be determined by the electronic structure of the molecule. The bulky mesityl group could enhance the stability and solubility of the dye in various media, which are important characteristics for practical applications. Further research would be needed to characterize its color properties and suitability for use in textiles, coatings, or other materials.
Ligand Chemistry and Coordination Compound Formation
The presence of nitrogen and sulfur atoms in the thiazole ring, as well as the nitrogen atom of the aniline group, provides multiple potential coordination sites for metal ions. This makes this compound a promising ligand for the synthesis of coordination compounds.
The arrangement of the nitrogen and sulfur atoms in the thiazole ring and the proximate aniline group could allow for the formation of stable chelate rings with metal ions. This chelation can lead to the formation of well-defined metal complexes with specific geometries and electronic properties. The coordination of metal ions to such ligands can significantly alter their photophysical properties, leading to new luminescent materials or catalysts. The specific chelation behavior would depend on the metal ion and the reaction conditions.
Absence of Direct Catalytic Applications for this compound in Publicly Available Research
Extensive searches of publicly available scientific literature and chemical databases have revealed no specific documented applications of the compound This compound in the field of catalysis. While the molecular structure of this compound, featuring both a thiazole and an aniline moiety, suggests potential as a ligand for transition metal catalysis, there is currently no direct evidence in published research to support this hypothesis.
The core structure, containing potential nitrogen and sulfur donor atoms, is characteristic of ligands used in various catalytic reactions. For instance, derivatives of 2-aminothiazole (B372263) and aniline have been independently explored as ligands in cross-coupling reactions and other catalytic transformations. The presence of the bulky mesityl group could also, in theory, provide steric influence in a catalytic active site.
However, despite these structural features that might indicate catalytic potential, no studies have been identified that specifically synthesize, characterize, and test this compound or its metal complexes for catalytic activity. Consequently, there are no research findings, detailed data, or data tables available to populate a discussion on its role in catalysis. The exploration of this compound's catalytic capabilities remains an open area for future scientific investigation.
Q & A
Q. What interdisciplinary approaches integrate chemical engineering principles (e.g., CRDC subclass RDF2050108) into the synthesis of this compound?
- Methodological Answer :
- Process simulation : Use Aspen Plus to model solvent recovery and energy efficiency in large-scale reactions.
- Membrane separation : Apply nanofiltration to isolate intermediates (MWCO 300–500 Da) .
- Quality-by-Design (QbD) : Define critical process parameters (CPPs) via DOE (e.g., Taguchi methods) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
